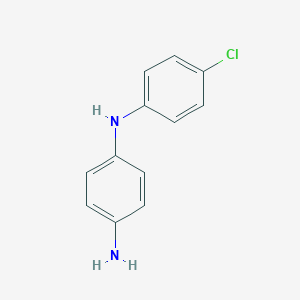
N1-(4-Chlorophényl)benzène-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-Chlorophenyl)benzene-1,4-diamine is an organic compound with the chemical formula C12H11ClN2. It appears as a white crystalline powder and is primarily used as an intermediate in organic synthesis. This compound is notable for its applications in the synthesis of organic dyes and fluorescent dyes, as well as its role as a ligand in organic synthesis catalysts and oxidants .
Applications De Recherche Scientifique
N1-(4-Chlorophenyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of organic dyes and fluorescent dyes.
Biology: Acts as a ligand in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N1-(4-Chlorophenyl)benzene-1,4-diamine typically involves a two-step process:
Reaction of Phenylenediamine with Carbon Tetrachloride: Phenylenediamine reacts with carbon tetrachloride in dichloromethane to generate tetrachloride of phenylenediamine.
Reaction with Chlorobenzene: The tetrachloride of phenylenediamine then reacts with chlorobenzene to produce N1-(4-Chlorophenyl)benzene-1,4-diamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure safety and efficiency, with attention to temperature, pressure, and the use of appropriate solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4-Chlorophenyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic aromatic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces quinones.
Reduction: Produces amines.
Substitution: Results in various substituted aromatic compounds.
Mécanisme D'action
The mechanism of action of N1-(4-Chlorophenyl)benzene-1,4-diamine involves its interaction with various molecular targets. As a ligand, it binds to metal ions and forms complexes that can catalyze organic reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(4-Chlorophenyl)benzene-1,2-diamine: Similar structure but differs in the position of the amino groups.
N-(4-Chlorophenyl)-2-nitroaniline: Contains a nitro group instead of an amino group.
4-(4-Chlorophenyl)aniline: Lacks the second amino group.
Uniqueness
N1-(4-Chlorophenyl)benzene-1,4-diamine is unique due to its specific arrangement of amino and chloro groups, which confer distinct reactivity and binding properties. This makes it particularly useful in the synthesis of dyes and as a ligand in catalytic processes .
Propriétés
IUPAC Name |
4-N-(4-chlorophenyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGIEISQJFZTIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406348 |
Source


|
| Record name | N1-(4-Chlorophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13065-93-5 |
Source


|
| Record name | N1-(4-Chlorophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

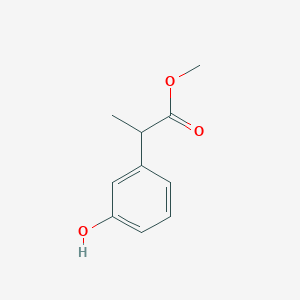


![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)


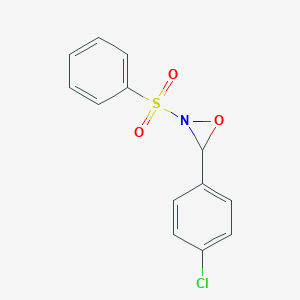
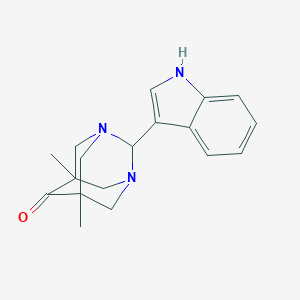

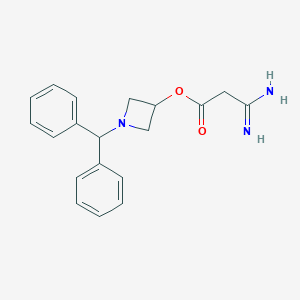
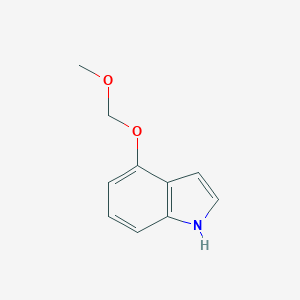
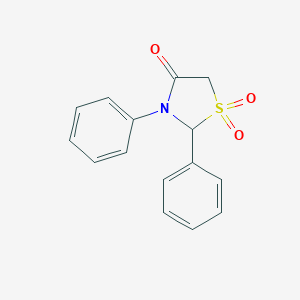
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
